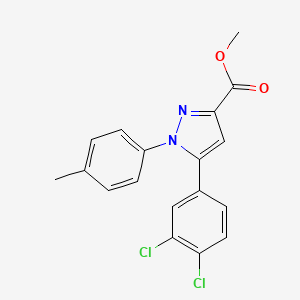

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

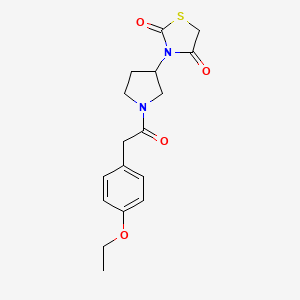

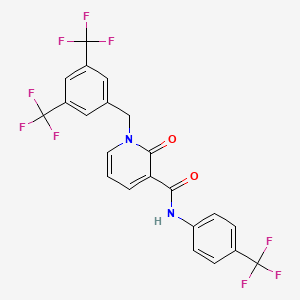

“N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. Isoxazole, a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions, is a part of this compound . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is complex, involving several rings and functional groups . The isoxazole ring is a key part of the structure .Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and depend on the specific groups attached to the isoxazole ring . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” would depend on its specific structure . For example, the compound’s solubility, density, and boiling point would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Isoxazole derivatives, including our compound of interest, have been identified as potent Hsp90 inhibitors . Hsp90 is a heat shock protein that plays a crucial role in the folding, maintenance, and stability of various client proteins necessary for cell growth and survival, particularly in tumor cells . By inhibiting Hsp90, these compounds can disrupt the growth and proliferation of cancer cells, making them promising candidates for anticancer therapy.

Antimicrobial Activity

The isoxazole moiety is known for its antimicrobial properties. Compounds with this structure have been shown to be effective against a range of bacterial and fungal pathogens. This makes them valuable for the development of new antimicrobial agents that could be used to treat infections resistant to current medications .

Antiviral Properties

Isoxazole compounds have demonstrated activity against various viruses, including HSV-1, HSV-2, HIV-1, HIV-2, and different strains of influenza . The ability to inhibit viral replication makes these compounds significant for the development of antiviral drugs, especially in the face of emerging viral diseases.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of isoxazole derivatives are well-documented. They can modulate inflammatory pathways and provide relief from pain, which is beneficial for conditions like arthritis and other inflammatory diseases .

Antidepressant and Anxiolytic Uses

Some isoxazole derivatives exhibit properties that can affect neurotransmitter systems in the brain, providing potential antidepressant and anxiolytic benefits. This opens up possibilities for their use in treating mood disorders and anxiety-related conditions .

Anticonvulsant Potential

Isoxazole compounds have shown promise as anticonvulsants, helping to control seizures in various forms of epilepsy. Their ability to stabilize neuronal firing rates makes them interesting candidates for further research in this area .

Immunosuppressive Capabilities

The immunosuppressive nature of certain isoxazole derivatives can be harnessed for conditions where the immune system needs to be modulated, such as in autoimmune diseases or organ transplantation .

Kinase Inhibition for Cancer Therapy

Isoxazole derivatives can act as kinase inhibitors, targeting specific enzymes involved in cell signaling pathways that are often dysregulated in cancer. By inhibiting these kinases, the compounds can exert a therapeutic effect in various types of cancer .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,5-dimethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O3/c1-6-5-7(16-17(6)2)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAWUIFEIXZACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)

![Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2886304.png)

![1-(1,3-benzodioxol-5-yl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2886312.png)

![methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2886313.png)